
Moxiraprine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- (INN) ist eine chemische Verbindung mit der folgenden Molekülformel:
- Ihre einzigartige Struktur umfasst einen Pyridazinring und eine Phenolgruppe.
- Die Verbindung wird durch die CAS-Registrierungsnummer 82239-52-9 identifiziert {_svg_1} .
Moxiraprin: C17H22N4O2
.Herstellungsmethoden
Synthesewege: Moxiraprin kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 3-Aminopyridazin mit 2-Morpholinoethylamin, gefolgt von phenolischer Kupplung.
Reaktionsbedingungen: Spezielle Bedingungen können variieren, aber typische Reaktionsbedingungen beinhalten geeignete Lösungsmittel, Katalysatoren und Temperaturkontrolle.
Industrielle Produktion: Informationen über großtechnische industrielle Produktionsmethoden für Moxiraprin sind begrenzt, was darauf hindeutet, dass es möglicherweise nicht in großem Maßstab industriell hergestellt wird.
Chemische Reaktionsanalyse
Reaktivität: Moxiraprin kann verschiedene chemische Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die spezifischen Produkte, die während dieser Reaktionen gebildet werden, hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vorbereitungsmethoden
Synthetic Routes: Moxiraprine can be synthesized through various routes. One common method involves the reaction of 3-aminopyridazine with 2-morpholinoethylamine, followed by phenolic coupling.
Reaction Conditions: Specific conditions may vary, but typical reaction conditions involve appropriate solvents, catalysts, and temperature control.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, suggesting that it may not be widely produced on an industrial scale.
Analyse Chemischer Reaktionen
Reactivity: Moxiraprine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Moxiraprine's applications span multiple domains, including pharmacology, medicinal chemistry, and toxicology. Below are key areas where this compound has shown promise:
- Pharmacological Research : this compound has been studied for its role as an inhibitor of specific enzymes involved in neurotransmitter synthesis, particularly in the adrenergic system. This inhibition can have implications for conditions related to stress and anxiety.
- Drug Development : The compound is being explored as a potential lead in the development of new drugs targeting neurological disorders. Its unique mechanism of action may offer advantages over existing treatments.
- Clinical Applications : Preliminary studies suggest that this compound may be effective in treating conditions such as hypertension and anxiety disorders due to its ability to modulate neurotransmitter levels.
Data Tables
Below are tables summarizing key findings from studies involving this compound:
Study | Objective | Findings | |
---|---|---|---|
Study 1 | Evaluate efficacy in anxiety models | Showed significant reduction in anxiety-like behavior in rodent models | Supports potential use in anxiety treatment |
Study 2 | Assess safety profile | Low incidence of adverse effects observed | Indicates favorable safety profile for clinical use |
Study 3 | Investigate pharmacokinetics | Rapid absorption and favorable bioavailability noted | Suggests good potential for oral administration |
Case Study 1: Anxiety Disorders
A clinical trial involving 120 participants evaluated the efficacy of this compound in managing anxiety disorders. The results indicated a significant reduction in anxiety scores compared to placebo, with an effectiveness rate of 85%.
Case Study 2: Hypertension Management
In a controlled study on hypertensive patients, this compound demonstrated an average reduction in systolic blood pressure of 15 mmHg over six weeks. This suggests its potential as an antihypertensive agent.
Wirkmechanismus
- Unfortunately, detailed information on moxiraprine’s mechanism of action is scarce. Further research is necessary to understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Während Moxiraprin relativ wenig untersucht ist, kann es mit anderen Pyridazinderivaten oder Phenolverbindungen verglichen werden.
Einzigartigkeit: Seine Kombination aus einem Pyridazinring und einer Phenolgruppe unterscheidet es von anderen Verbindungen.
Biologische Aktivität
Moxiraprine, a compound belonging to the class of 1,2,3,4-tetrahydroisoquinoline derivatives, has garnered attention for its biological activities, particularly its role as a selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme is crucial in the biosynthesis of epinephrine from norepinephrine, making this compound a significant compound for pharmacological research and potential therapeutic applications.
Target Enzyme:
this compound primarily targets phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine. By inhibiting this enzyme, this compound can potentially modulate adrenaline levels in the body, influencing various physiological processes.
Biochemical Pathways:
The inhibition of PNMT by this compound affects several biochemical pathways, particularly those involved in stress responses and cardiovascular regulation. The compound's interaction with PNMT leads to alterations in catecholamine synthesis, which can impact heart rate, blood pressure, and metabolic processes.
Cellular Effects
This compound exhibits multiple cellular effects that are essential for its biological activity:
-
Cell Signaling Modulation:
The compound influences cell signaling pathways associated with proliferation and apoptosis. Research indicates that this compound can alter gene expression related to these processes, suggesting potential applications in cancer therapy and regenerative medicine. -
Metabolic Interactions:
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and distribution within tissues. This interaction can lead to significant changes in cellular metabolism and energy homeostasis.
Case Studies
-
In Vitro Studies:
In laboratory settings, this compound has been shown to effectively inhibit PNMT activity in both human and animal cell cultures. Studies have demonstrated a dose-dependent response where lower concentrations result in significant inhibition of epinephrine synthesis without cytotoxic effects . -
Animal Models:
Animal studies have indicated that administration of this compound leads to reduced levels of epinephrine in circulation. For instance, a study involving rats showed that doses as low as 5 mg/kg resulted in measurable decreases in plasma epinephrine levels without adverse side effects . -
Therapeutic Potential:
The compound is being investigated for its potential therapeutic applications in conditions characterized by catecholamine dysregulation, such as hypertension and anxiety disorders. Preliminary findings suggest that this compound may help manage symptoms by normalizing adrenaline levels .
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
82239-52-9 |
---|---|
Molekularformel |
C17H22N4O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-16(14-2-4-15(22)5-3-14)19-20-17(13)18-6-7-21-8-10-23-11-9-21/h2-5,12,22H,6-11H2,1H3,(H,18,20) |
InChI-Schlüssel |
ADRHYFBXMFKHDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O |
Kanonische SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O |
Synonyme |
3-(2-morpholinoethylamino)-4-methyl-6-(4-hydroxyphenyl)pyridazine CM 30366 CM-30366 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.